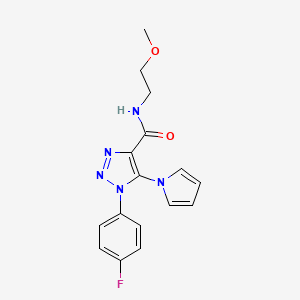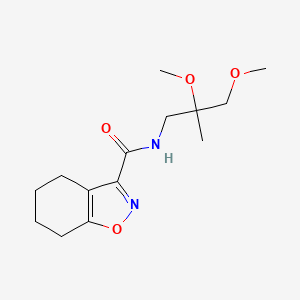
1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide, also known as PF-04449913, is a small molecule inhibitor that targets the Smoothened (SMO) protein. The SMO protein is a key component of the Hedgehog (Hh) signaling pathway, which plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of the Hh pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer.
Wirkmechanismus
1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide targets the SMO protein, which is a key component of the Hh signaling pathway. The Hh pathway plays a critical role in embryonic development and tissue homeostasis, but aberrant activation of the pathway has been implicated in the development and progression of various cancers. By inhibiting the SMO protein, 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide blocks the Hh pathway and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical models of cancer. These include inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in these models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide is its specificity for the SMO protein, which makes it a potent inhibitor of the Hh signaling pathway. However, one limitation of 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide is its relatively short half-life, which may limit its effectiveness in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide. One direction is to explore the use of 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide in combination with other targeted therapies or immunotherapies for the treatment of cancer. Another direction is to investigate the potential use of 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide in other diseases, such as fibrosis or cardiovascular disease. Finally, further research is needed to optimize the dosing and administration of 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide in clinical settings.
Synthesemethoden
The synthesis of 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide involves several steps, starting with the reaction of 4-fluorobenzoyl chloride with 2-methoxyethylamine to form 4-fluorophenyl-2-methoxyethylamine. This intermediate is then reacted with 1H-pyrrole-1-carboxylic acid to form the corresponding amide. Finally, the triazole ring is formed by reacting the amide with sodium azide and copper(I) iodide. The resulting compound is then purified by column chromatography to obtain 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide has been extensively studied in preclinical models of cancer, including basal cell carcinoma, medulloblastoma, and pancreatic cancer. In these studies, 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the Hh signaling pathway. 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in these models.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c1-24-11-8-18-15(23)14-16(21-9-2-3-10-21)22(20-19-14)13-6-4-12(17)5-7-13/h2-7,9-10H,8,11H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCWBIRFNSPMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)F)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2780398.png)

![N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780402.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2780404.png)


![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2780409.png)
![Methyl 2-[(2-carbamoyl-4-chlorophenyl)amino]acetate](/img/structure/B2780410.png)
![N-(4-methoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2780414.png)

![5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B2780416.png)
![N-cyclopentyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2780417.png)